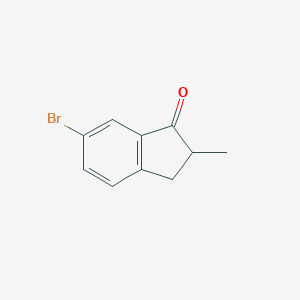

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-bromo-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJKJIUETGRADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441438 | |

| Record name | 6-Bromo-2-methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176088-59-8 | |

| Record name | 6-Bromo-2-methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Properties

This compound is a halogenated derivative of 2-methyl-1-indanone. Its core structure is a bicyclic aromatic ketone, which is a common scaffold in medicinal chemistry.

Structural and Physical Data

Quantitative and identifying data for this compound are summarized in the table below. It is important to note that while computational data is available, experimental physical properties such as melting and boiling points are not widely reported in the public literature.

| Property | Data | Source(s) |

| IUPAC Name | 6-bromo-2-methyl-2,3-dihydroinden-1-one | [1] |

| Molecular Formula | C₁₀H₉BrO | [1][2][3] |

| Molecular Weight | ~225.08 g/mol | [3] |

| Monoisotopic Mass | 223.98367 Da | [1] |

| PubChem CID | 10537153 | [1][2] |

| CAS Number | Not explicitly assigned; related isomers exist. | |

| Canonical SMILES | CC1CC2=C(C1=O)C=C(C=C2)Br | [1] |

| InChI | InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | [1] |

| InChIKey | GMJKJIUETGRADG-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.9 | [1] |

| Physical Form | Solid (inferred from related compounds) | [4] |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Cyclization

A common and effective method for synthesizing 1-indanone frameworks is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid.[7] The synthesis of the target molecule could therefore proceed via the following general workflow:

-

Starting Material Selection : The synthesis would likely begin with a commercially available bromotoluene derivative, such as 4-bromotoluene.

-

Chain Elongation : A two-carbon unit would be added to the methyl group, potentially via conversion to a benzyl halide followed by reaction with a malonic ester or similar nucleophile, to form a substituted phenylpropionic acid.

-

Cyclization : The resulting 3-(bromo-tolyl)propanoic acid derivative would then be cyclized using a strong acid catalyst (e.g., polyphosphoric acid, trifluoroacetic acid) to yield the final indanone product.

The diagram below illustrates this generalized synthetic logic.

Caption: Generalized workflow for the synthesis of a 2-methyl-1-indanone.

Biological Activity and Signaling Pathways

Direct Biological Data

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of this compound.[8] No studies detailing its effects on biological systems, its mechanism of action, or its potential therapeutic applications have been found in publicly available databases.

Context from Structurally Related Compounds

Despite the lack of direct data, the indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[9] Derivatives of 1-indanone have been investigated for a wide array of biological activities, including:

-

Anti-Alzheimer's Agents : The most notable example is Donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease.[9]

-

Anticancer Agents : Certain indanone derivatives have shown promise as potential therapeutics in oncology.[9]

-

Antimicrobial and Antiviral Activity : The indanone core has been incorporated into molecules with demonstrated activity against various pathogens.[9]

The presence of the bromine atom and methyl group on the this compound structure will significantly influence its physicochemical properties (such as lipophilicity and electronic distribution) compared to unsubstituted indanone, which in turn would dictate its biological target profile and activity. Further research is required to elucidate the specific pharmacological role, if any, of this compound.

Signaling Pathways

No specific signaling pathways involving this compound have been documented in the searched literature. Visualization of its interactions is therefore not possible at this time.

Conclusion

This compound is a well-defined chemical entity with a structure that belongs to the pharmacologically significant indanone class. While its fundamental chemical identifiers and computed properties are established, there is a notable absence of experimental data regarding its physical properties, specific synthesis protocols, and biological activity. The broader indanone family's diverse bioactivities suggest that this compound could be a candidate for future investigation in drug discovery programs. Researchers interested in this molecule would need to undertake foundational studies to establish its synthesis, purification, and biological characterization.

References

- 1. PubChemLite - this compound (C10H9BrO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C10H9BrO | CID 10537153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 4. 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one | 1147548-82-0 [sigmaaldrich.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. Indanone synthesis [organic-chemistry.org]

- 7. 1-Indanone - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Elucidation of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. The document details the key spectroscopic data, experimental protocols, and a plausible synthetic pathway for this compound, which serves as a valuable intermediate in organic synthesis.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| CAS Number | 176088-59-8[1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound can be determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | H-7 |

| ~7.45 | dd | 1H | H-5 |

| ~7.30 | d | 1H | H-4 |

| ~3.40 | dd | 1H | H-3a |

| ~2.75 | m | 1H | H-2 |

| ~2.65 | dd | 1H | H-3b |

| ~1.25 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O (C-1) |

| ~155.0 | C-7a |

| ~135.0 | C-3a |

| ~131.0 | C-5 |

| ~128.0 | C-7 |

| ~125.0 | C-4 |

| ~122.0 | C-6 |

| ~40.0 | C-2 |

| ~35.0 | C-3 |

| ~16.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1710 | Strong | C=O (Aryl ketone) stretching |

| ~1600, ~1470 | Medium | C=C Aromatic ring stretching |

| ~3000-2850 | Medium | C-H Aliphatic stretching |

| ~820 | Strong | C-H Aromatic out-of-plane bending (para-substitution) |

| ~600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 182/184 | Medium | [M - C₂H₄]⁺ |

| 157/159 | Medium | [M - CO - CH₃]⁺ |

| 144 | High | [M - Br]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion.

Plausible Synthetic Pathway

A potential synthetic route to this compound involves the Friedel-Crafts acylation of 4-bromotoluene followed by subsequent reactions to form the indanone ring system.

References

Technical Guide: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

CAS Number: 132095-54-6

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While experimentally determined data for this compound is limited in publicly accessible literature, computational predictions provide valuable insights into its physicochemical characteristics. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem[1][2] |

| Molecular Weight | 225.08 g/mol | PubChem[1] |

| CAS Number | 132095-54-6 | Parchem[3] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | PubChem[2] |

| InChIKey | GMJKJIUETGRADG-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC1CC2=C(C1=O)C=C(C=C2)Br | PubChem[2] |

| XLogP3 (Predicted) | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 223.98367 g/mol | PubChem[2] |

| Monoisotopic Mass | 223.98367 g/mol | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-bromo-2-methylphenyl)propanoic acid. Below is a generalized experimental protocol for this transformation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Objective: To synthesize this compound from 3-(4-bromo-2-methylphenyl)propanoic acid.

Reagents and Materials:

-

3-(4-bromo-2-methylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Round-bottom flasks

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, suspend 3-(4-bromo-2-methylphenyl)propanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride.

-

Removal of Excess Thionyl Chloride: After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Friedel-Crafts Acylation Setup: In a separate, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0 °C.

-

Cyclization: Dissolve the crude acyl chloride from step 2 in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or recrystallization.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Safety Information

For the described synthesis, it is crucial to handle the reagents with care:

-

Thionyl chloride is corrosive and toxic. It reacts with water to release toxic gases.

-

Aluminum chloride is a water-sensitive and corrosive solid.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical and organic synthesis. This document details the most plausible synthetic pathway, including experimental protocols, and relevant data presented in a clear, structured format.

Introduction

This compound is a substituted indanone derivative. The indanone scaffold is a key structural motif found in a variety of biologically active compounds and natural products. The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a reliable and efficient synthetic route to this target molecule.

Synthetic Pathway Overview

The most logical and widely applicable approach for the synthesis of this compound involves a two-step sequence starting from commercially available materials. The overall strategy is based on the intramolecular Friedel-Crafts acylation of a tailored precursor, 3-(4-bromophenyl)-2-methylpropanoic acid.

The general synthetic scheme is as follows:

Figure 1: Proposed synthetic pathway for this compound.

An alternative, though potentially less regioselective, approach would involve the direct bromination of 2-methyl-2,3-dihydro-1H-inden-1-one. However, this method can lead to a mixture of isomers, complicating purification. Therefore, the intramolecular Friedel-Crafts acylation of a pre-brominated precursor is the preferred method for ensuring the desired substitution pattern.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediate and the final product.

Synthesis of 3-(4-bromophenyl)-2-methylpropanoic acid

While this starting material is commercially available, a representative synthetic protocol is provided below for completeness.

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.

-

Reaction with Propionaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propionaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

-

Bromination of the Alcohol: Dissolve the crude alcohol in anhydrous diethyl ether and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. After the addition, allow the reaction to stir at room temperature for 4 hours. Pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

-

Malonic Ester Synthesis and Hydrolysis: To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol), add diethyl malonate (1.1 eq) at 0 °C. After stirring for 30 minutes, add the previously prepared bromide dropwise. Reflux the mixture for 6 hours. After cooling, add a solution of sodium hydroxide (3.0 eq) in water and continue to reflux for another 4 hours to hydrolyze the ester.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 2-3 hours to effect decarboxylation. After cooling, extract the product with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

This step involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)-2-methylpropanoic acid. The reaction proceeds via the formation of an acyl chloride intermediate, which then cyclizes in the presence of a Lewis acid catalyst.

Protocol:

-

Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-bromophenyl)-2-methylpropionyl chloride is used in the next step without further purification.

-

Intramolecular Friedel-Crafts Acylation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C in an ice bath. Add a solution of the crude acyl chloride in anhydrous dichloromethane dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction and Work-up: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the ice has melted and the layers have separated.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

| Step | Reagent | Molar Equiv. |

| 1 | 3-(4-bromophenyl)-2-methylpropanoic acid | 1.0 |

| 1 | Thionyl Chloride (SOCl₂) | ~5.0 |

| 1 | N,N-Dimethylformamide (DMF) | Catalytic |

| 2 | Anhydrous Aluminum Chloride (AlCl₃) | 1.2 |

| 2 | Anhydrous Dichloromethane (CH₂Cl₂) | Solvent |

Table 2: Expected Yield and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| This compound | C₁₀H₉BrO | 225.08 | Solid | 70-85% |

Visualization of Workflow

The following diagram illustrates the experimental workflow for the key cyclization step.

Figure 2: Experimental workflow for the intramolecular Friedel-Crafts acylation.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the preparation of 3-(4-bromophenyl)-2-methylpropanoic acid followed by its intramolecular Friedel-Crafts acylation. The provided protocols offer a detailed guide for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions, particularly the exclusion of moisture during the Friedel-Crafts acylation step, is crucial for achieving high yields of the desired product. The versatility of the bromo-substituted indanone makes it a valuable intermediate for the synthesis of a wide range of complex molecular architectures.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectral Data of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the expected spectral data for this compound. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectral characteristics derived from structurally analogous compounds and generalized experimental protocols for spectroscopic analysis. This information is intended to support researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic and Spectrometric Data Summary

The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted and comparative data are summarized in the tables below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 1H | H-7 |

| ~7.5-7.7 | dd | 1H | H-5 |

| ~7.3-7.5 | d | 1H | H-4 |

| ~3.0-3.3 | m | 1H | H-2 |

| ~2.6-2.9 | m | 2H | H-3 |

| ~1.2-1.4 | d | 3H | 2-CH₃ |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~200-205 | C=O (C-1) |

| ~150-155 | C-7a |

| ~135-140 | C-3a |

| ~130-135 | C-5 |

| ~125-130 | C-7 |

| ~120-125 | C-4 |

| ~115-120 | C-6 |

| ~40-45 | C-2 |

| ~30-35 | C-3 |

| ~15-20 | 2-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1720 | Strong | C=O Stretch |

| ~1580-1600 | Medium | C=C Aromatic Ring Stretch |

| ~1450-1500 | Medium | C=C Aromatic Ring Stretch |

| ~800-850 | Strong | C-H Aromatic Bend (para-substitution) |

| ~700-800 | Medium | C-Br Stretch |

Table 3: Predicted IR Absorption Bands for this compound.

Predicted Mass Spectrometry Data

Mass spectrometry will determine the molecular weight and fragmentation pattern. The presence of bromine will result in a characteristic M+2 isotopic peak.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.99095 | 142.1 |

| [M+Na]⁺ | 246.97289 | 155.6 |

| [M-H]⁻ | 222.97639 | 149.9 |

| [M+NH₄]⁺ | 242.01749 | 167.3 |

| [M+K]⁺ | 262.94683 | 144.5 |

| [M+H-H₂O]⁺ | 206.98093 | 143.4 |

| [M+HCOO]⁻ | 268.98187 | 163.5 |

| [M+CH₃COO]⁻ | 282.99752 | 186.9 |

| [M+Na-2H]⁻ | 244.95834 | 148.2 |

| [M]⁺ | 223.98312 | 160.8 |

| [M]⁻ | 223.98422 | 160.8 |

Table 4: Predicted Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The software will automatically generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range.

-

The presence of bromine should result in isotopic peaks at M and M+2 with approximately equal intensity.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis.

References

Physical and chemical properties of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, tailored for researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical properties, synthesis, and spectral characteristics, alongside a discussion of the known biological activities of the broader indanone class of compounds.

Chemical and Physical Properties

This compound is a halogenated derivative of 2-methyl-1-indanone. Its core structure consists of a bicyclic system where a benzene ring is fused to a cyclopentanone ring, with a bromine atom substituted on the aromatic ring and a methyl group on the cyclopentanone ring.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (6-Bromo-2,3-dihydro-1H-inden-1-one)[1] | Value (6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one)[2] |

| Molecular Formula | C₁₀H₉BrO | C₉H₇BrO | C₁₁H₁₁BrO |

| Molecular Weight | 225.08 g/mol | 211.05 g/mol | 239.11 g/mol |

| Monoisotopic Mass | 223.98367 Da | 209.96803 Da | 237.99933 Da |

| Appearance | Solid (predicted) | --- | --- |

| Melting Point | Data not available | Data not available | --- |

| Boiling Point | Data not available | Data not available | --- |

| Solubility | Soluble in organic solvents (predicted) | Data not available | Data not available |

| XLogP3 | 2.9 (Predicted) | 2.4 (Computed)[1] | 3.3 (Computed)[2] |

Synthesis and Spectroscopic Analysis

Proposed Synthesis Workflow

A plausible synthetic route involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid or the Nazarov cyclization of a divinyl ketone precursor. The general workflow for such a synthesis is outlined below.

References

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Review of an Under-Characterized Indanone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Despite the broad interest in indanone scaffolds within medicinal chemistry, this specific derivative remains largely uncharacterized in publicly accessible databases. This document consolidates the limited available information and provides context based on the known synthesis, chemical properties, and biological activities of structurally related indanone compounds. The guide aims to serve as a foundational resource, offering potential synthetic routes, predicted spectroscopic data, and a framework for future biological evaluation to stimulate further research into this molecule.

I. Introduction

The indanone core is a privileged scaffold in drug discovery, forming the structural basis for a variety of biologically active compounds with applications ranging from anti-inflammatory to neuroprotective agents. The introduction of a bromine atom and a methyl group, as in this compound, is anticipated to modulate the physicochemical and pharmacological properties of the parent indanone structure. However, a detailed exploration of this specific compound is conspicuously absent from the current scientific literature. This review bridges this knowledge gap by summarizing general methodologies for indanone synthesis and outlining potential biological assays based on the activities of analogous compounds.

II. Synthesis and Chemical Properties

While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, established methods for the synthesis of substituted indanones can be proposed.

A. Potential Synthetic Pathways

The construction of the indanone skeleton is typically achieved through intramolecular cyclization reactions. Two primary retrosynthetic approaches are considered viable for the synthesis of the title compound.

-

Friedel-Crafts Acylation: This is a classical and widely employed method for the formation of cyclic ketones. The synthesis would likely proceed from a substituted phenylpropanoic acid precursor, which upon treatment with a strong acid catalyst, undergoes intramolecular acylation to yield the indanone.

Caption: Retrosynthetic approach via Friedel-Crafts acylation.

-

Nazarov Cyclization: An alternative route involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. This pathway would require the synthesis of an appropriate dienone precursor.

B. Physicochemical and Spectroscopic Data

Basic physicochemical properties for this compound are available from public chemical databases.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem[1] |

| Molecular Weight | 225.08 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

While experimental spectroscopic data is not available, the following table summarizes the expected spectral characteristics based on the structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to aromatic protons, a methine proton adjacent to the carbonyl, methylene protons, and a methyl group. |

| ¹³C NMR | A carbonyl carbon signal (around 200 ppm), aromatic carbon signals, and aliphatic carbon signals. |

| IR Spectroscopy | A strong C=O stretching vibration around 1700 cm⁻¹, aromatic C-H stretching, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine. |

III. Biological Activity and Potential Applications

There is no specific biological activity data reported for this compound in the scientific literature. However, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3] This suggests that the title compound could be a valuable candidate for biological screening.

A. Known Biological Activities of Indanone Derivatives

Indanone and its derivatives have been reported to exhibit activities including:

-

Anti-inflammatory: Inhibition of pro-inflammatory mediators.

-

Anticancer: Cytotoxic effects against various cancer cell lines.

-

Antiviral and Antimicrobial: Activity against various pathogens.

-

Neuroprotective: Potential in the context of neurodegenerative diseases.

B. Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological profile of this compound, a series of in vitro assays are recommended.

1. Anti-inflammatory Activity:

-

Assay: Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

-

Methodology: Cells are pre-treated with the compound followed by stimulation with LPS. NO production in the supernatant is quantified using the Griess assay.

-

Endpoint: IC₅₀ value for the inhibition of NO production.

2. Cytotoxicity:

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Methodology: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) are treated with increasing concentrations of the compound for 48-72 hours. Cell viability is assessed by measuring the reduction of MTT to formazan.

-

Endpoint: IC₅₀ values for each cell line.

Workflow for Biological Screening:

Caption: Proposed workflow for the initial biological screening of this compound.

C. Potential Signaling Pathways

Based on the activities of other indanone derivatives, potential signaling pathways that could be modulated by this compound include:

-

NF-κB Signaling Pathway: A key regulator of inflammation.

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: Crucial for cell survival and growth.

Logical Relationship of Potential Biological Effects:

References

The Multifaceted Biological Activities of Bromo-Substituted Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold, a bicyclic ketone comprised of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid framework and amenability to substitution have made it a cornerstone in the development of a diverse array of therapeutic agents. The introduction of a bromine atom to the indanone nucleus significantly modulates the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, often enhancing its biological activity and target specificity. Bromo-substituted indanones have emerged as potent agents with a broad spectrum of pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological activities of bromo-substituted indanones, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development in this promising area.

Anticancer Activity

Bromo-substituted indanone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes like cyclooxygenase-2 (COX-2) which is often overexpressed in tumors, and interference with cell cycle progression.[1][2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various bromo-substituted indanone derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl Hydrazone Derivatives of 1-Indanone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon) | 0.44 | [2] |

| COLO 205 (Colon) | 0.98 | [2] | ||

| KM 12 (Colon) | 0.41 | [2] | ||

| 5-Bromo-7-azaindolin-2-one Derivatives | Compound 23p | HepG2 (Liver) | 2.357 | [3] |

| A549 (Lung) | 3.012 | [3] | ||

| Skov-3 (Ovarian) | 2.891 | [3] | ||

| Indanone Spiroisoxazoline Derivatives | Compound 9f (3',4'-dimethoxyphenyl substitution) | MCF-7 (Breast) | 0.03 ± 0.01 | [4] |

Neuroprotective Activity

The neuroprotective properties of bromo-substituted indanones are of significant interest, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] Key mechanisms include the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition elevates dopamine levels in the brain.[5][6]

Quantitative Data: Neuroprotective Activity

The inhibitory potency of bromo-substituted and related indanone derivatives against key enzymes implicated in neurodegeneration is presented below.

| Compound Class | Target Enzyme | Specific Derivative | IC50 (µM) | Reference |

| Indanone Derivatives | MAO-B | C6-substituted indanones | 0.001 - 0.030 | [1] |

| MAO-A | Select homologues | < 0.1 | [1] | |

| Indanone-based DTLs | MAO-B | Compound 3f | 0.276 | [7] |

| hH3R | Compound 3f | 0.0065 (Ki) | [7] | |

| Indolyl Chalcones | MAO-B | (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | Dual-acting inhibitor | [8] |

| Acetylcholinesterase | (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) | Dual-acting inhibitor | [8] |

Anti-inflammatory Activity

Bromo-substituted indanones have also been investigated for their anti-inflammatory effects. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[9] Certain derivatives have also been shown to suppress the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.[10][11]

Quantitative Data: Anti-inflammatory Activity

The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

| Compound Class | Target Enzyme | Specific Derivative | IC50 (µM) | Reference |

| Indanone Spiroisoxazoline Derivatives | COX-2 | Compound 110 | - (High potency) | [4] |

| Indanone Derivatives containing Cinnamic Acid | COX-2 | Compound 9 | 3.0 ± 0.3 | [9] |

| Compound 10 | 2.4 ± 0.6 | [9] | ||

| Compound 23 | 1.09 ± 0.09 | [9] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. This section provides protocols for key in vitro assays used to evaluate the biological activity of bromo-substituted indanones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

96-well microplate

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[13][14]

-

Compound Treatment: Treat cells with various concentrations of the bromo-substituted indanone derivatives. Include a vehicle control (e.g., DMSO).[13]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition: After incubation, remove the medium and add 10 µL of MTT Reagent to each well.[13][14]

-

Formazan Crystal Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.[13][14]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix to dissolve the formazan crystals.[13][15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][15] A reference wavelength of 630 nm can be used to reduce background noise.[12]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This fluorometric or colorimetric assay determines the ability of a compound to inhibit COX enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Fluorometric probe (e.g., Amplex Red) or colorimetric substrate (e.g., TMPD)

-

Saturated stannous chloride solution (to stop the reaction)

-

96-well white or clear opaque plate

-

Fluorometric or absorbance plate reader

Procedure:

-

Reagent Preparation: Prepare a reaction mix containing the reaction buffer, heme, and the fluorometric or colorimetric probe.

-

Enzyme and Inhibitor Addition: To each well, add the reaction mix, the test compound at various concentrations, and the COX-1 or COX-2 enzyme. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme).[16]

-

Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C.[16]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm for Amplex Red) or absorbance (590 nm for TMPD) kinetically for 5-10 minutes.[17][18]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition and calculate the IC50 values from the dose-response curves.[19]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the inhibition of AChE activity.[20]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI, substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the DTNB solution to each well.[21]

-

Enzyme Addition: Add the AChE enzyme solution to each well.[21]

-

Incubation: Incubate the plate for 15 minutes at 37°C.[21]

-

Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.[21]

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for several minutes.[20][22]

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction. Calculate IC50 values from the dose-response curves.[21]

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. atcc.org [atcc.org]

- 15. protocols.io [protocols.io]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, a compound belonging to the indanone class of molecules. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information and provides context based on the well-documented properties and biological activities of structurally related indanone derivatives. The indanone scaffold is of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents.

Core Compound Properties

This compound is a halogenated derivative of 2-methyl-1-indanone. Its core chemical and physical properties, largely based on computational predictions, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem[1] |

| Molecular Weight | 225.08 g/mol | CymitQuimica[2], PubChem[1] |

| Monoisotopic Mass | 223.98367 Da | PubChemLite[1] |

| Predicted XlogP | 2.9 | PubChemLite[1] |

| SMILES | CC1CC2=C(C1=O)C=C(C=C2)Br | PubChemLite[1] |

| InChI | InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | PubChemLite[1] |

| InChIKey | GMJKJIUETGRADG-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis and Characterization

Representative Synthetic Protocol: Friedel-Crafts Cyclization

The synthesis of a 1-indanone derivative can be achieved by the cyclization of a substituted 3-phenylpropanoic acid. For the target molecule, this would involve the cyclization of 3-(4-bromophenyl)-2-methylpropanoic acid.

Materials and Reagents:

-

3-(4-bromophenyl)-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄))

-

Anhydrous non-polar solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂))

-

Anhydrous work-up reagents (e.g., ice, dilute HCl, sodium bicarbonate solution, brine, anhydrous sodium sulfate)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Acid Chloride Formation: The precursor, 3-(4-bromophenyl)-2-methylpropanoic acid, is converted to its corresponding acid chloride. This is typically achieved by refluxing the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure.

-

Friedel-Crafts Cyclization: The crude acid chloride is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. A stoichiometric amount of a Lewis acid, such as aluminum chloride, is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred, allowing it to slowly warm to room temperature, and monitored for completion by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to yield the final this compound.

Potential Biological Activity: The Indanone Scaffold in Neurodegenerative Disease

There is a substantial body of research highlighting the therapeutic potential of indanone derivatives, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.[3][4] Many compounds featuring the indanone core structure have been investigated as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The inhibition of AChE leads to increased levels of acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

Given this precedent, it is plausible that this compound could exhibit similar biological activities. The following sections detail a typical experimental workflow for assessing such activity.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

The potential of an indanone derivative to act as an AChE inhibitor can be determined using a colorimetric assay based on the Ellman method.[5] This assay measures the activity of AChE by detecting the product of a reaction it catalyzes.

AChE Inhibition Assay Workflow

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the steps to determine the in vitro inhibitory activity of a test compound, such as this compound, against acetylcholinesterase.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).[5]

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[5]

-

Acetylthiocholine iodide (ATCI) as the substrate.[5]

-

Phosphate buffer (0.1 M, pH 8.0).[5]

-

Test compound (dissolved in DMSO, then diluted).

-

Positive control inhibitor (e.g., Donepezil).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

-

Prepare a fresh stock solution of ATCI (e.g., 15 mM) in deionized water.

-

Prepare a working solution of AChE in the phosphate buffer. The optimal concentration should be determined empirically.

-

Prepare a series of dilutions of the test compound and the positive control in the assay buffer. Ensure the final DMSO concentration is below 1%.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer and all reagents except the enzyme.

-

Negative control wells (100% activity): Add AChE solution and the vehicle (buffer with DMSO) without the inhibitor.

-

Positive control wells: Add AChE solution and the known inhibitor (e.g., Donepezil).

-

Test wells: Add AChE solution and the various dilutions of the test compound.

-

-

Pre-incubation: Add the AChE enzyme solution to the control and test wells. Then, add the corresponding inhibitor dilutions or vehicle. Allow the plate to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature.

-

Reaction Initiation: To initiate the reaction, add a mixture of the DTNB and ATCI solutions to all wells simultaneously, if possible using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 10-20 minutes). The rate of the color change is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Putative Signaling Pathway Involvement

Based on the known pharmacology of indanone derivatives, a primary mechanism of action in a neurological context would be the potentiation of cholinergic signaling through the inhibition of AChE.

Hypothesized Mechanism of Action

This diagram illustrates the hypothesized mechanism where an indanone derivative inhibits AChE. This inhibition prevents the breakdown of acetylcholine in the synapse, leading to its accumulation and enhanced stimulation of postsynaptic receptors, thereby improving cholinergic neurotransmission. This is a key therapeutic strategy in Alzheimer's disease.[4]

Conclusion

This compound represents a molecule of interest within the pharmacologically significant class of indanones. While specific experimental data for this compound is sparse, its structural features suggest potential applications in drug discovery, particularly in the area of neurodegenerative diseases. The provided protocols for a representative synthesis and a key biological assay offer a framework for the future investigation and characterization of this and related compounds. Further research is warranted to determine its precise physicochemical properties and to explore its full pharmacological profile.

References

- 1. PubChemLite - this compound (C10H9BrO) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Bromo-2,3-dihydro-1H-inden-1-one: A Case Study for a Promising Scaffold

Introduction: The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the chemical properties, synthesis, and spectroscopic characterization of 6-bromo-2,3-dihydro-1H-inden-1-one. Due to the limited publicly available experimental data for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, this closely related analog serves as a well-documented case study. It is a valuable intermediate for the synthesis of more complex molecules in drug discovery, particularly in neurology and oncology research.[3][4] This document is intended for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

The compound with the Chemical Abstracts Service (CAS) registry number 14548-39-1 is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 6-bromo-2,3-dihydro-1H-inden-1-one .[5][6] It is also commonly referred to as 6-bromoindanone.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of 6-bromo-2,3-dihydro-1H-inden-1-one are summarized in the tables below. This data is essential for its identification, purification, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [5][6] |

| Molecular Weight | 211.058 g/mol | [5][6] |

| CAS Number | 14548-39-1 | [5][6] |

| Appearance | Solid | [7] |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectrum available | [6] |

| Mass Spectrometry | GC-MS data available | [6] |

| Infrared (IR) | FTIR spectrum available | [6] |

| Raman | Spectrum available | [6] |

Note: Detailed peak assignments for NMR, MS, and IR spectra are often found in specialized databases or original research articles and may require subscription access.

Synthesis and Experimental Protocols

The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes known for the preparation of indanones. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of 6-bromo-2,3-dihydro-1H-inden-1-one

-

Starting Material: 3-(4-bromophenyl)propanoic acid.

-

Reagents: Thionyl chloride (SOCl₂), a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), and an appropriate inert solvent (e.g., dichloromethane, CH₂Cl₂).

-

Procedure: a. Acid Chloride Formation: 3-(4-bromophenyl)propanoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acid chloride. The reaction is typically performed at reflux, and the excess thionyl chloride is removed by distillation. b. Intramolecular Friedel-Crafts Acylation: The crude acid chloride is dissolved in an anhydrous inert solvent, such as dichloromethane, and cooled in an ice bath. A Lewis acid, such as aluminum chloride, is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to drive the cyclization. c. Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. d. Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 6-bromo-2,3-dihydro-1H-inden-1-one.

Characterization of the Final Product:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the indanone ring.

Caption: General synthesis workflow for 6-bromo-2,3-dihydro-1H-inden-1-one.

Applications in Drug Discovery and Development

While specific biological data for 6-bromo-2,3-dihydro-1H-inden-1-one is not extensively reported, the indanone core is a key pharmacophore in a variety of therapeutic agents. Indanone derivatives have demonstrated a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2][8] Notably, the indanone structure is a central feature of Donepezil, a well-known drug used for the treatment of Alzheimer's disease.[2]

The bromine atom at the 6-position of the indanone ring serves as a versatile synthetic handle. It can be readily modified using various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective inhibitors of various biological targets.

Caption: Logical workflow for the use of 6-bromo-2,3-dihydro-1H-inden-1-one in drug discovery.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by 6-bromo-2,3-dihydro-1H-inden-1-one have not been elucidated. However, based on the known activities of other indanone derivatives, it is plausible that compounds derived from this scaffold could target a variety of signaling pathways implicated in disease. For instance, some indanone derivatives have been shown to inhibit enzymes such as kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, differentiation, and survival. As a versatile intermediate, this compound could be used to synthesize molecules that target pathways involved in neurological and endocrinological conditions.[4] Further research is required to determine the specific biological targets and mechanisms of action of derivatives of this compound.

Conclusion

6-Bromo-2,3-dihydro-1H-inden-1-one is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its indanone core is a well-established pharmacophore, and the presence of a bromine atom allows for extensive synthetic modification. While detailed biological data for this specific compound is limited, its utility as a building block for creating libraries of novel compounds for biological screening is clear. The information and protocols provided in this guide serve as a foundational resource for researchers interested in utilizing this and related scaffolds for the development of new therapeutic agents.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromo-2,3-dihydro-1H-inden-5-ol | 32337-85-2 | Benchchem [benchchem.com]

- 4. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 5. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1 [matrix-fine-chemicals.com]

- 6. 1-Indanone, 6-bromo- | C9H7BrO | CID 139778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Potential Research Frontiers for 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of Anticancer, Anti-inflammatory, and Neuroprotective Applications

The synthetic scaffold of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one presents a compelling starting point for novel drug discovery initiatives. While direct biological data on this specific molecule is limited, its structural similarity to a broad class of pharmacologically active indanone derivatives suggests significant potential in oncology, inflammatory diseases, and neurodegenerative disorders. This technical guide outlines promising research avenues, provides detailed experimental protocols for preliminary screening, and visualizes key cellular pathways that could be modulated by this compound and its future analogues.

Core Chemical Data: this compound

A foundational understanding of the physicochemical properties of the core molecule is essential for any research endeavor.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO | PubChem[1] |

| Molecular Weight | 225.08 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10537153 (from CID) | PubChem[1] |

Anticancer Research Applications

The indanone core is a recognized privileged structure in oncology research, with derivatives exhibiting potent cytotoxic effects against various cancer cell lines. The introduction of a bromine atom and a methyl group on the this compound scaffold offers opportunities for novel structure-activity relationships and target interactions.

Rationale for Anticancer Investigation

Indanone derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells. The brominated phenyl ring may enhance interactions with target proteins through halogen bonding, potentially increasing potency and selectivity.

Proposed Experimental Workflow: In Vitro Anticancer Screening

A primary investigation into the anticancer potential of this compound should involve a cytotoxicity screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Potential Signaling Pathway: NF-κB Inhibition

Many anticancer agents exert their effects by modulating the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.

Anti-inflammatory Research Applications

Chronic inflammation is a hallmark of numerous diseases. Indanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production.

Rationale for Anti-inflammatory Investigation

The structural features of this compound suggest it could modulate key inflammatory pathways, such as those mediated by lipopolysaccharide (LPS).

Proposed Experimental Workflow: In Vitro Anti-inflammatory Screening

An initial assessment of anti-inflammatory activity can be achieved by measuring the inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.

Experimental Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production

This protocol details the measurement of cytokine inhibition in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for murine TNF-α and IL-6

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only treated control and determine the IC50 values.

Potential Signaling Pathway: MAPK Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in the inflammatory response that could be a target for indanone derivatives.

Neuroprotective Research Applications

The indanone scaffold is the basis for the approved Alzheimer's drug Donepezil, highlighting its potential in treating neurodegenerative diseases.

Rationale for Neuroprotective Investigation

Derivatives of indanone have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity. The specific substitutions on this compound may confer novel neuroprotective properties.

Proposed Experimental Workflow: In Vitro Neuroprotection Assay

The oxygen-glucose deprivation (OGD) model is a well-established in vitro method for simulating ischemic conditions and screening for neuroprotective compounds.

References

Methodological & Application

Application Notes: Synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate in medicinal chemistry and drug development. The indanone scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom provides a versatile handle for further functionalization, such as cross-coupling reactions, while the methyl group at the 2-position can influence the molecule's conformational properties and metabolic stability. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the preparation of the precursor, 3-(4-bromophenyl)butanoic acid, followed by an intramolecular Friedel-Crafts acylation.

Methodology Overview

The synthesis pathway involves two primary stages:

-

Synthesis of 3-(4-bromophenyl)butanoic acid: This precursor is synthesized via a conjugate addition of a Grignard reagent derived from 4-bromotoluene to an α,β-unsaturated ester, followed by hydrolysis. A well-established, analogous procedure is adapted for this synthesis.

-

Intramolecular Friedel-Crafts Acylation: The synthesized butanoic acid is first converted to its corresponding acyl chloride. This activated intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield the target indanone. This cyclization is a robust and widely used method for the formation of indanone ring systems.

Data Presentation